

Application Notes and Protocols for the Stereoselective Synthesis of Mycestericin G

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Compound of Interest

Compound Name: Mycestericin G

Cat. No.: B15595787

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These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of **Mycestericin G**, a potent immunosuppressive agent. The synthesis is based on the work of Zhao et al. (2023), which features a highly stereoselective nitroso-ene cyclization as the key step. Additionally, the established mechanism of action of **Mycestericin G** as an inhibitor of sphingolipid biosynthesis is outlined.

Introduction

Mycestericin G is a fungal metabolite that has garnered significant interest due to its immunosuppressive properties. It belongs to the same family as myriocin, a well-known inhibitor of serine palmitoyltransferase (SPT).^{[1][2]} SPT is the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell signaling and structure.^{[3][4]} By inhibiting SPT, **Mycestericin G** disrupts the production of downstream sphingolipids, which is believed to be the basis of its ability to suppress lymphocyte proliferation.^{[1][5]}

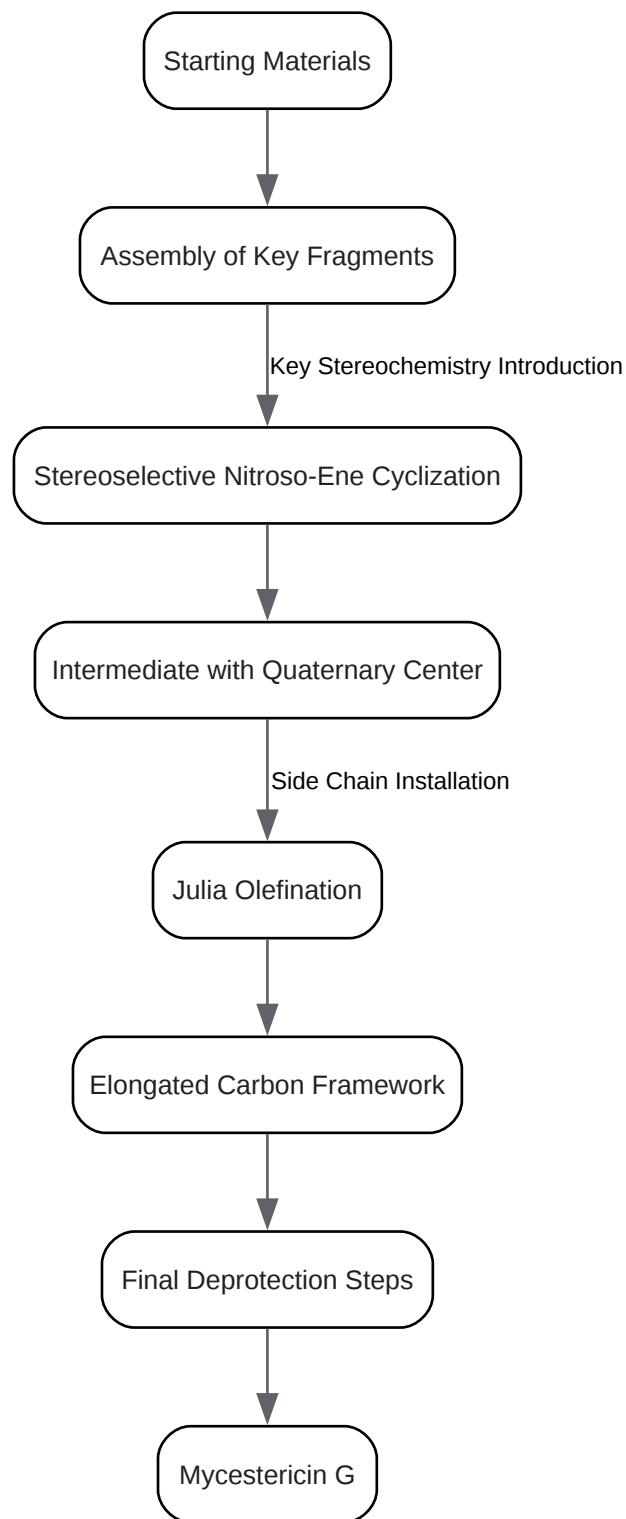
The complex stereochemical architecture of **Mycestericin G** presents a significant challenge for synthetic chemists. The stereoselective synthesis detailed herein, developed by Zhao and colleagues, provides an efficient pathway to access this molecule in a controlled manner, enabling further investigation of its biological activities and potential therapeutic applications.

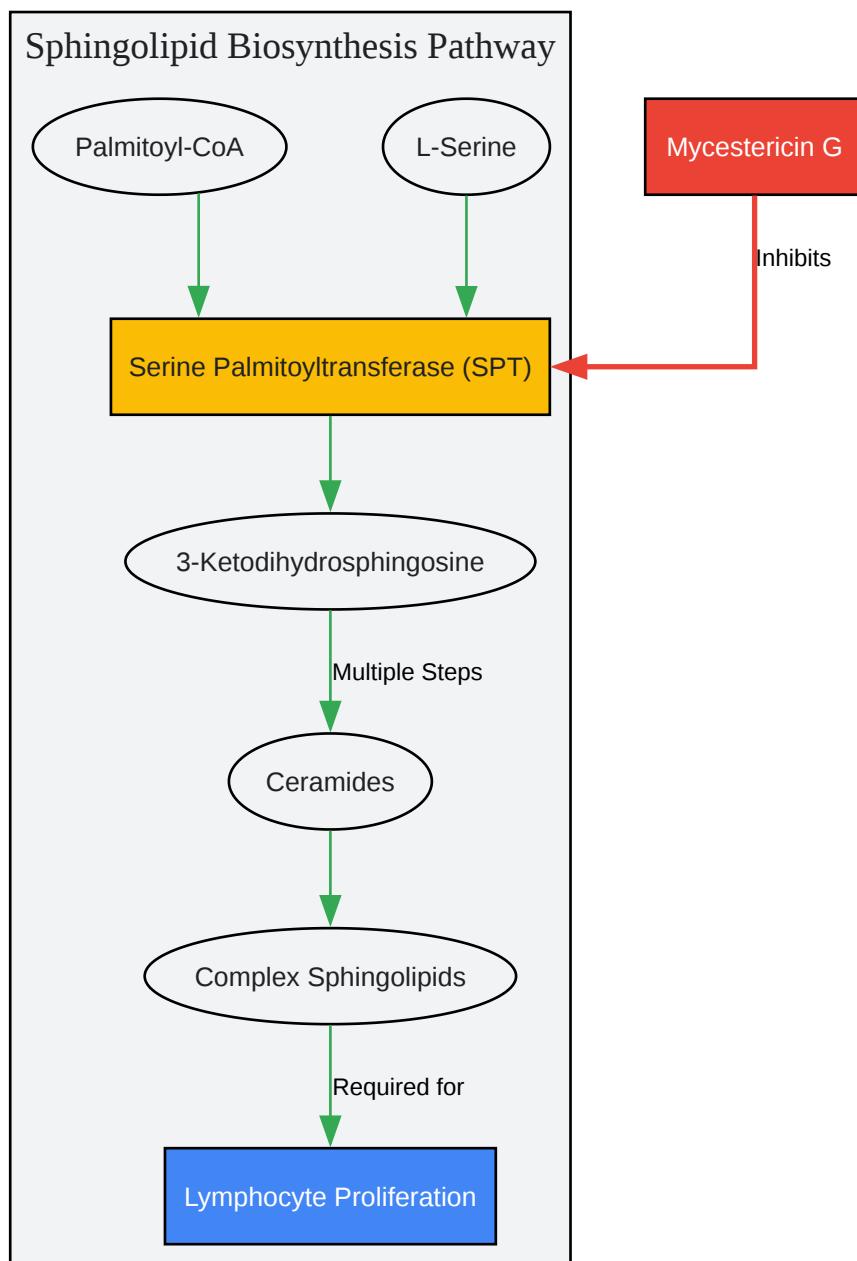
Synthetic Strategy Overview

The stereoselective total synthesis of **Mycestericin G** was accomplished in 11-12 steps. The key features of this synthetic route are:

- Stereoselective Nitroso-Ene Cyclization: This reaction is pivotal for the construction of the aza-containing quaternary carbon center with high stereocontrol.
- Julia Olefination: This classic olefination reaction is employed for the facile elongation of the carbon chain, introducing the long aliphatic tail of the molecule.

The overall synthetic workflow can be visualized as follows:





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